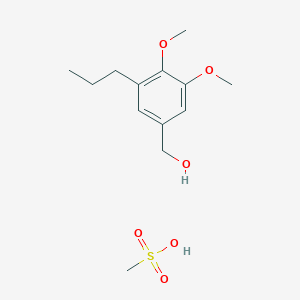

(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid

CAS No.: 647854-71-5

Cat. No.: VC16907671

Molecular Formula: C13H22O6S

Molecular Weight: 306.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647854-71-5 |

|---|---|

| Molecular Formula | C13H22O6S |

| Molecular Weight | 306.38 g/mol |

| IUPAC Name | (3,4-dimethoxy-5-propylphenyl)methanol;methanesulfonic acid |

| Standard InChI | InChI=1S/C12H18O3.CH4O3S/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;1-5(2,3)4/h6-7,13H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |

| Standard InChI Key | CMBBTIHXKSAVQL-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

The compound consists of two distinct components:

-

(3,4-Dimethoxy-5-propylphenyl)methanol: A benzene ring substituted with methoxy groups at positions 3 and 4, a propyl chain at position 5, and a hydroxymethyl group (-CHOH) at position 1.

-

Methanesulfonic acid: A sulfonic acid derivative () known for its strong acidity and solubility in polar solvents.

The canonical SMILES notation confirms the connectivity, while the InChIKey provides a unique identifier for the structure .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 647854-71-5 | |

| Molecular Formula | ||

| Molecular Weight | 306.38 g/mol | |

| Purity | 98% | |

| SMILES |

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols remain proprietary, the structure suggests plausible pathways:

-

Step 1: Friedel-Crafts alkylation of 3,4-dimethoxyphenol with 1-bromopropane to introduce the propyl group.

-

Step 2: Hydroxymethylation via formaldehyde under basic conditions.

-

Step 3: Salt formation with methanesulfonic acid in a polar aprotic solvent (e.g., dichloromethane).

The absence of publicly available yield data or optimization studies highlights the need for further methodological transparency.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar solvents (e.g., methanol, dimethyl sulfoxide) due to the sulfonic acid group, though experimental data are lacking.

-

Stability: Methanesulfonic acid derivatives are generally stable under ambient conditions but may degrade under strong alkaline or oxidative environments.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include O-H stretch (3200–3600 cm), S=O asymmetric stretch (1180–1250 cm), and C-O-C stretch (1020–1100 cm).

-

NMR: The -NMR spectrum would show signals for methoxy protons (~δ 3.8 ppm), propyl chain protons (δ 0.9–1.6 ppm), and aromatic protons (δ 6.5–7.2 ppm).

| SKU | Pack Size | Availability |

|---|---|---|

| R726506-1g | 1g | Shanghai/CA Irwindale |

| R726506-5g | 5g | Shanghai/CA Irwindale |

| R726506-10g | 10g | Shanghai/CA Irwindale |

Future Research Directions

-

Synthetic Optimization: Develop high-yield, scalable synthesis methods.

-

Biological Screening: Evaluate antimicrobial, anticancer, or antioxidant potential.

-

Thermal Analysis: Characterize melting points and decomposition profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume